molecular formula C13H16O4 B3040036 4-(4-Hydroxybenzyl)tetrahydropyran-4-carboxylic Acid CAS No. 1499681-44-5

4-(4-Hydroxybenzyl)tetrahydropyran-4-carboxylic Acid

Cat. No. B3040036
CAS RN: 1499681-44-5
M. Wt: 236.26
InChI Key: BJHYOXWSNMFGAP-UHFFFAOYSA-N
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Description

4-(4-Hydroxybenzyl)tetrahydropyran-4-carboxylic Acid (HTPCA) is a naturally occurring organic compound. It is a useful research chemical and can be used as a pharmaceutical intermediate . The molecular formula of HTPCA is C13H16O4 and its molecular weight is 236.26.


Synthesis Analysis

The synthesis of tetrahydropyran derivatives like HTPCA often involves strategies based on typical retrosynthetic disconnections . These strategies include etherification, hetero-Diels–Alder reactions, oxocarbenium ion formations, reductive acetylation, ring-closing metathesis, and more .


Molecular Structure Analysis

The molecular structure of HTPCA includes a tetrahydropyran ring attached to a carboxylic acid group and a hydroxybenzyl group. The tetrahydropyran ring is a six-membered cyclic ether .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of tetrahydropyran derivatives like HTPCA can include intramolecular hydroalkoxylation and hydroacyloxylation of unactivated olefins . Other reactions can involve the use of catalysts like Co (salen) complex, an N -fluoropyridinium salt, and a disiloxane reagent .


Physical And Chemical Properties Analysis

HTPCA has a molecular weight of 236.26. The exact physical and chemical properties of HTPCA are not provided in the search results.

Safety and Hazards

According to the safety data sheet, HTPCA is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be stored in a well-ventilated place and kept tightly closed .

Future Directions

While the specific future directions for HTPCA are not mentioned in the search results, tetrahydropyran derivatives like HTPCA are important motifs in biologically active molecules and have potential applications in various fields . Therefore, it is likely that future research will continue to explore the synthesis and potential applications of HTPCA and similar compounds.

properties

IUPAC Name

4-[(4-hydroxyphenyl)methyl]oxane-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O4/c14-11-3-1-10(2-4-11)9-13(12(15)16)5-7-17-8-6-13/h1-4,14H,5-9H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJHYOXWSNMFGAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CC2=CC=C(C=C2)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Hydroxybenzyl)tetrahydropyran-4-carboxylic Acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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